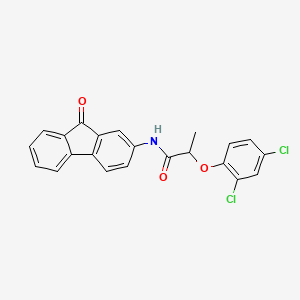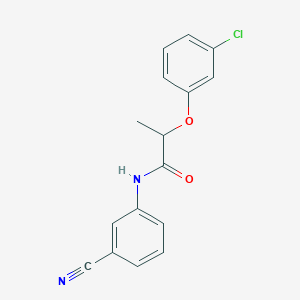![molecular formula C16H23IN2O5 B4075280 1-[4-(4-iodophenoxy)butyl]piperazine oxalate](/img/structure/B4075280.png)
1-[4-(4-iodophenoxy)butyl]piperazine oxalate
Overview
Description
1-[4-(4-iodophenoxy)butyl]piperazine oxalate, also known as IPPB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various fields of study, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[4-(4-iodophenoxy)butyl]piperazine oxalate involves its binding to the 5-HT1A receptor, leading to the inhibition of serotonin signaling. This results in a decrease in the activity of neurons that are involved in anxiety and stress response, leading to an anxiolytic effect. 1-[4-(4-iodophenoxy)butyl]piperazine oxalate has also been shown to have a modulatory effect on the release of dopamine and norepinephrine in the brain, which may contribute to its antidepressant properties.
Biochemical and Physiological Effects
1-[4-(4-iodophenoxy)butyl]piperazine oxalate has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic agent. 1-[4-(4-iodophenoxy)butyl]piperazine oxalate has also been shown to have antidepressant-like effects in animal models, possibly due to its modulation of dopamine and norepinephrine release. Additionally, 1-[4-(4-iodophenoxy)butyl]piperazine oxalate has been shown to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-[4-(4-iodophenoxy)butyl]piperazine oxalate has several advantages for lab experiments. It is highly selective for the 5-HT1A receptor, making it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. 1-[4-(4-iodophenoxy)butyl]piperazine oxalate has also been shown to have a good safety profile, with no significant toxicity reported in animal studies. However, 1-[4-(4-iodophenoxy)butyl]piperazine oxalate has some limitations for lab experiments, including its low solubility in water and its relatively short duration of action.
Future Directions
1-[4-(4-iodophenoxy)butyl]piperazine oxalate has shown promising results in various fields of study, and there are several future directions for research. One area of interest is the development of new derivatives of 1-[4-(4-iodophenoxy)butyl]piperazine oxalate with improved pharmacological properties, such as increased solubility and longer duration of action. Another area of interest is the investigation of the role of the 5-HT1A receptor in the pathophysiology of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, the use of 1-[4-(4-iodophenoxy)butyl]piperazine oxalate as a radioligand in PET imaging studies may have implications for the diagnosis and treatment of these disorders.
Scientific Research Applications
1-[4-(4-iodophenoxy)butyl]piperazine oxalate has been extensively used in scientific research due to its unique properties. It has been shown to act as a potent and selective antagonist of the serotonin 5-HT1A receptor, which is involved in various physiological processes such as mood regulation, anxiety, and stress response. 1-[4-(4-iodophenoxy)butyl]piperazine oxalate has also been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies of the 5-HT1A receptor in the brain.
properties
IUPAC Name |
1-[4-(4-iodophenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21IN2O.C2H2O4/c15-13-3-5-14(6-4-13)18-12-2-1-9-17-10-7-16-8-11-17;3-1(4)2(5)6/h3-6,16H,1-2,7-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOODANRSQDENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4075198.png)
![N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4075205.png)
![(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075211.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075212.png)
![N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075216.png)
![methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate](/img/structure/B4075229.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate](/img/structure/B4075237.png)

![1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate](/img/structure/B4075260.png)
![N-(3,5-dimethoxyphenyl)-5-nitro-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4075270.png)
![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4075283.png)
![ethyl 4-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4075288.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4075297.png)